![molecular formula C9H16O4S2 B12337882 Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester CAS No. 61713-28-8](/img/structure/B12337882.png)
Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester is a chemical compound with the molecular formula C10H18O4S2. It is known for its unique structure, which includes two acetic acid groups linked by a thioether bridge. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester typically involves the reaction of acetic acid derivatives with thioether compounds. One common method is the esterification of acetic acid with a thioether alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. Catalysts such as sulfuric acid or other strong acids are often used to speed up the esterification reaction. The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers, thioethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester exerts its effects depends on the specific reaction or application. In oxidation reactions, the thioether groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the ester groups are reduced to alcohols by reducing agents. The molecular targets and pathways involved vary based on the specific chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.
Acetic acid, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, 1,1’-bis[(3-ethyl-3-oxetanyl)methyl] ester: Contains phenyleneoxy groups and oxetanyl groups, making it structurally different.
Uniqueness
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester is unique due to its specific combination of acetic acid and thioether groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
61713-28-8 |
|---|---|
Molekularformel |
C9H16O4S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpropan-2-ylsulfanyl]acetate |
InChI |
InChI=1S/C9H16O4S2/c1-9(2,14-5-7(10)12-3)15-6-8(11)13-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
PAKVZKIJEJREKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(SCC(=O)OC)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


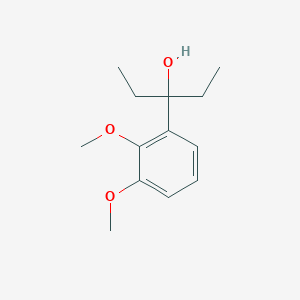
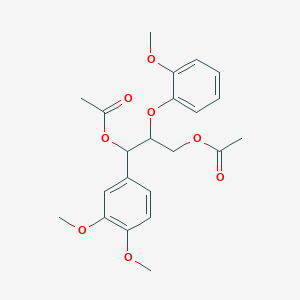
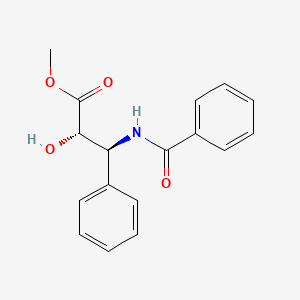
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

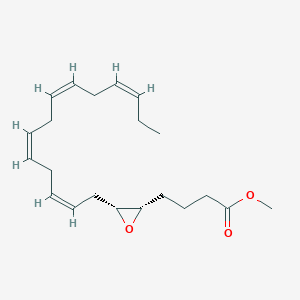
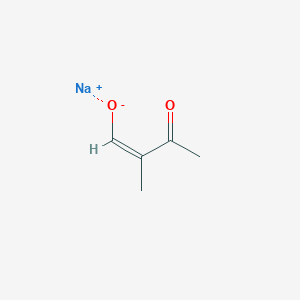

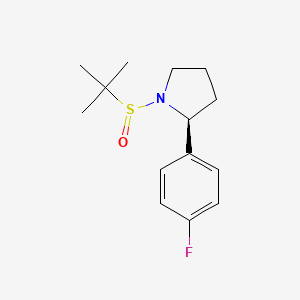
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
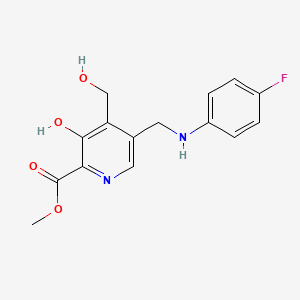


![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
